N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride
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Overview
Description
“N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride” is a chemical compound with the CAS Number: 353505-83-6. It has a molecular weight of 289.77 and its IUPAC name is N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)nicotinamide hydrochloride .
Synthesis Analysis
The compound can be synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. Water was found to be the optimal reaction medium. The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.76 . More detailed physical and chemical properties couldn’t be found from the available resources.Scientific Research Applications
- Rhodanine Derivatives : The compound belongs to the class of rhodanine derivatives. Rhodanine is considered a privileged structure in medicinal chemistry due to its diverse biological activities. Researchers explore N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides as building blocks for designing combinatorial libraries of rhodanine-based compounds .
- Antitumor Activity : Investigations into the antitumor potential of this compound have been conducted. Its structural features may contribute to inhibiting tumor growth or metastasis .
- Water as a Solvent : The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides benefits from green chemistry principles. Water serves as an optimal reaction medium, aligning with safety considerations for both scientific research and industrial applications. Green solvents like water minimize the use of hazardous chemicals and promote sustainable practices .
- Cyclization Method : Researchers employ a cyclization approach involving acid hydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid. Despite its simplicity, this method has found limited application in the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides. Efforts continue to develop a straightforward procedure for their synthesis .
- In Silico Prediction : Scientists explore the pharmacological properties of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides using computational methods. Predictions include drug-likeness, bioavailability, and potential interactions with biological targets .
- Library Design : The compound contributes to the design of combinatorial libraries, allowing researchers to explore a wide range of chemical space. By varying substituents and functional groups, they can create diverse derivatives for further biological testing .
- Modifications and Optimization : Researchers investigate how subtle structural modifications impact the compound’s activity. By understanding SAR, they can optimize its properties for specific applications, such as targeting specific enzymes or receptors .
Medicinal Chemistry and Drug Development
Green Chemistry and Sustainable Synthesis
Heterocyclic Synthesis
Biological Activity and Pharmacological Properties
Combinatorial Chemistry
Structure-Activity Relationship (SAR) Studies
Safety and Hazards
Mechanism of Action
Target of Action
Derivatives of rhodanine, a similar compound, have been known to target aldose reductase, an enzyme implicated in diabetic complications .
Mode of Action
It’s worth noting that rhodanine derivatives, which share a similar structure, act as inhibitors of their target enzymes, preventing them from catalyzing their respective reactions .
Biochemical Pathways
Given the known targets of similar compounds, it’s plausible that it may influence pathways involving aldose reductase, such as the polyol pathway .
Result of Action
Similar compounds have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
properties
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S2.ClH/c13-7-5-16-9(15)12(7)11-8(14)6-2-1-3-10-4-6;/h1-4H,5H2,(H,11,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHVEKWRBYIFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26726216 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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